![molecular formula C21H21F3N4O2S B2648995 3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 728025-83-0](/img/structure/B2648995.png)

3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

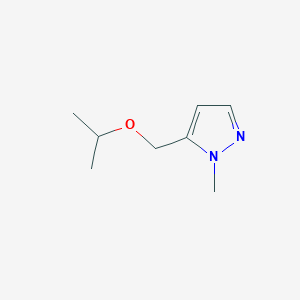

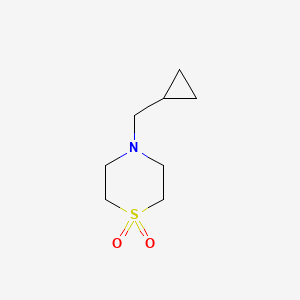

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group, a propan-2-yl group, a trifluoromethoxy group, and a thieno[2,3-b][1,6]naphthyridine group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group could participate in acid-base reactions, and the trifluoromethoxy group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and trifluoromethoxy groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents introduces compounds with a similar chemical structure, exploring their synthesis and antibacterial activity. This research highlights the potential of structurally related compounds in combating bacterial infections, providing a foundation for further exploration into the antibacterial applications of the specified compound. The detailed structure-activity relationships discussed could guide the optimization of similar compounds for enhanced antibacterial efficacy (Egawa et al., 1984).

Novel Heterocyclic Systems

Deady and Devine (2006) report on the creation of novel annulated products from aminonaphthyridinones, demonstrating the compound's utility in generating new heterocyclic systems through chemical reactions. This research signifies the compound's role in expanding the repertoire of heterocyclic compounds with potential pharmaceutical applications (Deady & Devine, 2006).

Heterocyclic Synthesis

Hussein et al. (2009) explore N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis, showcasing the synthesis of various derivatives, including thieno[2,3-b]pyridine. Although focusing on a different starting material, the study underscores the versatility of related naphthyridine compounds in synthesizing bi- or tricyclic annulated pyridine derivatives, which are of significant interest in medicinal chemistry (Hussein et al., 2009).

Electrophilic Substitution Reactions

Aleksandrov and El’chaninov (2017) study the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, involving electrophilic substitution reactions. This research indicates the potential for similar naphthyridine compounds to undergo diverse chemical transformations, leading to novel compounds with possible therapeutic applications (Aleksandrov & El’chaninov, 2017).

NK1 Antagonistic Activities

Natsugari et al. (1999) discuss the synthesis and evaluation of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. The research provides insight into the structural requirements for NK(1) antagonistic activity, suggesting avenues for the development of related naphthyridine compounds as potential treatments for disorders involving the tachykinin receptor (Natsugari et al., 1999).

Anti-inflammatory and Anticancer Potential

Madaan et al. (2013) delve into the anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. This study underscores the dual utility of such compounds in addressing inflammation and cancer, providing a compelling case for the continued investigation of naphthyridine derivatives in therapeutic contexts (Madaan et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O2S/c1-11(2)28-8-7-16-12(10-28)9-15-17(25)18(31-20(15)27-16)19(29)26-13-3-5-14(6-4-13)30-21(22,23)24/h3-6,9,11H,7-8,10,25H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLDIMFIMYLTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-chlorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2648912.png)

![Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2648914.png)

![2-(furan-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648916.png)

![7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2648922.png)

![ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2648924.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2648929.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2648931.png)